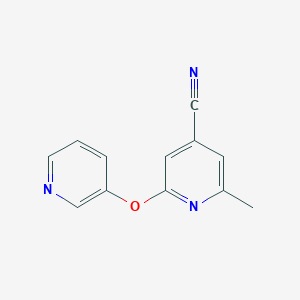

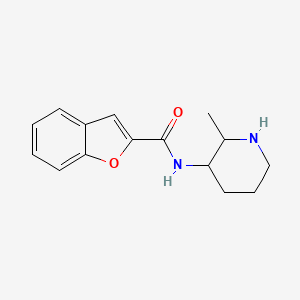

1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a synthetic analog of the natural compound dimethyl sulfide (DMS), which is produced by marine phytoplankton and has been found to have a variety of biological effects. DMPT has been shown to have similar effects to DMS, but with greater potency and stability.

Mechanism of Action

The exact mechanism of action of 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been shown to activate the hypoxia-inducible factor (HIF) pathway, which plays a key role in the response to low oxygen levels in cells. 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates energy metabolism in cells.

Biochemical and Physiological Effects

1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been shown to have a variety of biochemical and physiological effects in cells and organisms. In fish and shrimp, 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been shown to improve feed conversion efficiency and growth rates, possibly through the activation of the HIF pathway. In plants, 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been shown to increase yield and improve stress tolerance, possibly through the activation of the AMPK pathway. In addition, 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been shown to have anti-inflammatory and anti-tumor effects in various cell lines and animal models.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has several advantages as a research tool, including its stability, potency, and specificity for certain signaling pathways. However, there are also some limitations to its use, including the need for careful dosing and the potential for off-target effects.

Future Directions

There are several areas of future research that could be explored with 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone. One area is the development of more specific and potent analogs of 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone that could be used as research tools or therapeutic agents. Another area is the exploration of the mechanisms underlying the effects of 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone, including the identification of downstream targets of the HIF and AMPK pathways. Finally, the potential applications of 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone in other fields, such as biotechnology and environmental science, could also be explored.

Synthesis Methods

1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of 3,4-dimethylphenylacetonitrile with sodium azide to form the corresponding tetrazole, which is then reacted with methyl iodide to form the methylated tetrazole. The final step involves the reaction of the methylated tetrazole with thioacetic acid to form 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been studied for its potential use as a feed additive in aquaculture, where it has been shown to improve feed conversion efficiency and growth rates in various fish and shrimp species. 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has also been studied for its potential use as a plant growth regulator, where it has been shown to increase plant yield and improve stress tolerance. In addition, 1-(3,4-Dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been studied for its potential use in medicine, where it has been shown to have anti-inflammatory and anti-tumor effects.

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-8-4-5-10(6-9(8)2)11(17)7-18-12-13-14-15-16(12)3/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFJWASYBBIARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide](/img/structure/B6645613.png)

![2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6645629.png)

![N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide](/img/structure/B6645635.png)

![2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6645638.png)